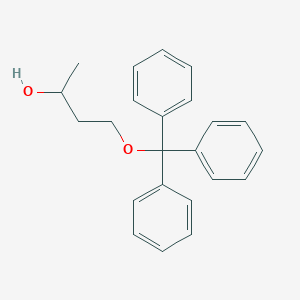

4-(Trityloxy)butan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H24O2 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

4-trityloxybutan-2-ol |

InChI |

InChI=1S/C23H24O2/c1-19(24)17-18-25-23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,24H,17-18H2,1H3 |

InChI Key |

QVABXNBAFIBVIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of 4-(Trityloxy)butan-2-ol

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of 4-(Trityloxy)butan-2-ol. The content is tailored for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.

Introduction

This compound is an organic compound that incorporates the butan-2-ol scaffold and a bulky trityl (triphenylmethyl) protecting group. The trityl group is a widely used protecting group for primary alcohols in organic synthesis due to its steric bulk, which allows for selective protection, and its ease of removal under mild acidic conditions.[1][2] The presence of the trityl ether at the 4-position of butan-2-ol makes this molecule a potentially useful intermediate in multi-step syntheses where selective protection of a primary hydroxyl group is required while leaving a secondary hydroxyl group available for further reactions.

Physicochemical Properties

Due to the limited availability of experimental data for this compound in publicly accessible literature, the following table summarizes its predicted physicochemical properties. These predictions are based on the known properties of its constituent parts: butan-2-ol and the triphenylmethyl group. For comparison, the experimental properties of butan-2-ol are also provided.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value for this compound | Experimental Value for Butan-2-ol |

| IUPAC Name | This compound | Butan-2-ol |

| CAS Number | Not available | 78-92-2[3] |

| Molecular Formula | C₂₃H₂₄O₂ | C₄H₁₀O[3] |

| Molecular Weight | 344.44 g/mol | 74.12 g/mol [4] |

| Appearance | Predicted to be a white to off-white solid | Colorless liquid[4] |

| Melting Point | Predicted to be significantly higher than butan-2-ol, likely in the range of the parent triphenylmethane (92-94 °C)[5] | -115 °C[4] |

| Boiling Point | Predicted to be significantly higher than butan-2-ol | 98-100 °C[4] |

| Solubility | Predicted to be soluble in nonpolar organic solvents (e.g., dichloromethane, diethyl ether, toluene) and insoluble in water. | Soluble in water[4] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the two functional groups present: the secondary alcohol and the trityl ether.

-

Secondary Alcohol: The hydroxyl group at the 2-position can undergo typical reactions of secondary alcohols, such as oxidation to a ketone, esterification, and etherification.

-

Trityl Ether: The trityl ether is stable to basic and nucleophilic conditions but is readily cleaved under mild acidic conditions to regenerate the primary alcohol.[1] The stability of the trityl cation intermediate facilitates this deprotection.[1] The bulky nature of the trityl group can also influence the stereochemical outcome of reactions at the adjacent chiral center.[6]

Experimental Protocols

Synthesis of this compound

A general and reliable method for the synthesis of this compound involves the reaction of 1,3-butanediol with trityl chloride, leading to the selective protection of the less sterically hindered primary hydroxyl group.

Reaction Scheme:

Materials:

-

1,3-Butanediol

-

Trityl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 1,3-butanediol (1.0 equivalent) in anhydrous pyridine and a minimal amount of anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trityl chloride (1.05 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic data for this compound based on its structure and data for similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | * ~7.20-7.50 ppm (m, 15H): Aromatic protons of the trityl group.[7] * ~3.80-4.00 ppm (m, 1H): Methine proton (CH-OH) at the C2 position. * ~3.10-3.30 ppm (t, 2H): Methylene protons (CH₂-OTr) at the C4 position. * ~1.60-1.80 ppm (m, 2H): Methylene protons at the C3 position. * ~1.20 ppm (d, 3H): Methyl protons at the C1 position. * Variable ppm (br s, 1H): Hydroxyl proton (OH). |

| ¹³C NMR | * ~144 ppm: Quaternary aromatic carbons of the trityl group. * ~127-129 ppm: Aromatic CH carbons of the trityl group. * ~86 ppm: Quaternary carbon of the trityl group (C(Ph)₃). * ~65-70 ppm: Carbon bearing the secondary alcohol (C2). * ~60-65 ppm: Carbon bearing the trityl ether (C4). * ~35-40 ppm: Methylene carbon (C3). * ~20-25 ppm: Methyl carbon (C1). |

| IR (Infrared Spectroscopy) | * ~3400 cm⁻¹ (broad): O-H stretch from the secondary alcohol.[8] * ~3060, 3030 cm⁻¹: Aromatic C-H stretch. * ~2970, 2870 cm⁻¹: Aliphatic C-H stretch. * ~1595, 1490, 1450 cm⁻¹: Aromatic C=C bending. * ~1070 cm⁻¹: C-O ether stretch.[8] |

| MS (Mass Spectrometry) | * [M]+: The molecular ion peak at m/z = 344.44 would be expected, though it may be weak. * [M-H₂O]+: A peak corresponding to the loss of water. * [C(C₆H₅)₃]+: A very prominent peak at m/z = 243, corresponding to the stable trityl cation, which is a characteristic fragmentation for trityl ethers.[9] |

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

As a protected diol, this compound is a valuable building block in organic synthesis. Its primary application lies in the construction of more complex molecules where the differential reactivity of the primary and secondary alcohols is exploited. For instance, the free secondary hydroxyl group can be modified (e.g., oxidized, esterified, or coupled with another molecule) before the removal of the trityl group to unmask the primary alcohol for subsequent transformations. This strategy is common in the synthesis of natural products and pharmaceutical intermediates. While no specific drug development pathways directly involving this compound are widely reported, its utility as a synthetic intermediate is clear.

Conclusion

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Butanol [webbook.nist.gov]

- 4. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triphenylmethane - Wikipedia [en.wikipedia.org]

- 6. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. docbrown.info [docbrown.info]

CAS number and molecular structure of 4-(Trityloxy)butan-2-ol

An In-depth Technical Guide to 4-(Trityloxy)butan-2-ol

This technical guide provides a comprehensive overview of this compound, a chiral building block with potential applications in organic synthesis, particularly in the development of pharmaceutical compounds. Due to its specific stereochemical structure, this molecule serves as a valuable intermediate for the synthesis of complex, enantiomerically pure molecules.

Molecular Structure and Properties

This compound, also known as 4-(triphenylmethoxy)butan-2-ol, is a derivative of butan-2-ol where the primary hydroxyl group at the 4-position is protected by a bulky trityl (triphenylmethyl) group. The presence of the trityl group imparts significant steric hindrance, which can be strategically exploited in multi-step syntheses to direct reactions to other parts of the molecule. The secondary alcohol at the 2-position provides a site for further chemical modification.

Key Physicochemical Data

| Property | Value (Estimated) |

| Molecular Formula | C₂₃H₂₄O₂ |

| Molecular Weight | 344.44 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate); Insoluble in water. |

| Chirality | Contains a stereocenter at the C-2 position. |

Synthesis of this compound

A proposed synthetic pathway for this compound starting from the readily available precursor, 1,3-butanediol, is outlined below. This multi-step synthesis involves selective protection, oxidation, and reduction reactions.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Selective Tritylation of 1,3-Butanediol

This procedure is adapted from general methods for the selective protection of primary alcohols.[1][2][3]

-

Materials:

-

1,3-Butanediol

-

Trityl chloride (TrCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 1,3-butanediol (1.0 eq) in anhydrous pyridine and anhydrous DCM at 0 °C under an inert atmosphere, add trityl chloride (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4-(trityloxy)butan-1-ol.

-

Step 2: Oxidation of 4-(Trityloxy)butan-1-ol

This step involves the oxidation of the secondary alcohol to a ketone.

-

Materials:

-

4-(Trityloxy)butan-1-ol

-

Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) (if using DMP)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure (using DMP):

-

Dissolve 4-(trityloxy)butan-1-ol (1.0 eq) in anhydrous DCM.

-

Add Dess-Martin Periodinane (1.5 eq) and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 4-(trityloxy)butan-2-one.

-

Step 3: Reduction of 4-(Trityloxy)butan-2-one

The final step is the reduction of the ketone to the desired secondary alcohol.

-

Materials:

-

4-(Trityloxy)butan-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 4-(trityloxy)butan-2-one (1.0 eq) in a mixture of DCM and anhydrous methanol at 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Applications in Drug Development

Chiral alcohols like this compound are valuable intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The trityl protecting group can be removed under acidic conditions to reveal the primary alcohol, allowing for further synthetic manipulations. The stereocenter at the 2-position can be used to introduce chirality into the target molecule, which is often crucial for its biological activity and selectivity. While specific applications of this compound are not widely documented, its structural motifs are present in various classes of therapeutic agents.

References

The Trityl Group: A Comprehensive Guide to its Role in Alcohol Protection

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex molecular architectures encountered in drug development. Among the arsenal of protecting groups for hydroxyl moieties, the triphenylmethyl (trityl) group holds a prominent and enduring position. Its unique combination of steric bulk, acid lability, and selectivity for primary alcohols makes it an invaluable tool for synthetic chemists. This in-depth technical guide explores the core principles of trityl group protection, detailing its mechanism, applications, and the quantitative aspects of its use, supplemented with detailed experimental protocols and visual aids to facilitate understanding and implementation in a research and development setting.

Core Concepts of Trityl Group Protection

The trityl (Tr) group, chemically a triphenylmethyl ether, is primarily employed to mask the reactivity of hydroxyl groups during multi-step syntheses.[1] Its efficacy stems from several key properties:

-

Steric Hindrance: The three phenyl rings of the trityl group create a sterically demanding environment around the protected alcohol, effectively shielding it from a wide range of reagents. This bulk is also the basis for its high selectivity towards the protection of less sterically hindered primary alcohols over secondary and tertiary alcohols.[1][2]

-

Acid Lability: The trityl ether linkage is highly susceptible to cleavage under acidic conditions. This is due to the remarkable stability of the resulting trityl cation, a triphenylmethyl carbocation, which is stabilized by resonance across the three phenyl rings.[1] This allows for deprotection under mild acidic conditions that often leave other protecting groups, such as silyl ethers, intact.[1]

-

Stability: Trityl ethers are robust under neutral, basic, and many reductive and oxidative conditions, ensuring their persistence through various synthetic transformations.

The introduction of electron-donating groups, such as methoxy substituents, onto the phenyl rings (e.g., monomethoxytrityl (MMT) and dimethoxytrityl (DMT)) can further enhance the stability of the corresponding cation, thereby increasing the lability of the protecting group.[1][3] This allows for a tunable deprotection strategy based on the specific requirements of the synthetic route.

Mechanism of Protection and Deprotection

Protection of Alcohols

The protection of an alcohol with a trityl group typically proceeds via an SN1 mechanism. The most common reagent is trityl chloride (TrCl), which in the presence of a base such as pyridine, generates the highly stable trityl cation.[1] 4-(Dimethylamino)pyridine (DMAP) is often added as a catalyst to accelerate the reaction.[1] The alcohol then acts as a nucleophile, attacking the carbocation to form the trityl ether.

Caption: SN1 mechanism for the protection of an alcohol using trityl chloride.

Deprotection of Trityl Ethers

The removal of the trityl group is achieved by acid-catalyzed cleavage of the ether bond. Protonation of the ether oxygen makes it a better leaving group, facilitating the formation of the stable trityl cation and the free alcohol.[1] A variety of protic and Lewis acids can be employed for this purpose.

Caption: Acid-catalyzed deprotection of a trityl ether.

Quantitative Data on Trityl Group Protection

The efficiency of trityl group protection is highly dependent on the substrate and reaction conditions. The following tables summarize representative yields for the protection and deprotection of various alcohols.

Table 1: Yields for the Protection of Alcohols with Trityl Chloride

| Alcohol Substrate | Base/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzyl alcohol | Pyridine | Pyridine | 16 | 95 | [1] |

| 1-Hexanol | Pyridine/DMAP | CH2Cl2 | 12 | 92 | [3] |

| Geraniol (primary OH) | Pyridine | Pyridine | 24 | 85 | [2] |

| Uridine (5'-OH) | Pyridine | Pyridine | 48 | ~90 | [1] |

Table 2: Yields for the Deprotection of Trityl Ethers

| Trityl Ether Substrate | Deprotection Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| Benzyl trityl ether | 90% Acetic Acid | H2O | 2 h | 98 | [1] |

| 1-Hexyl trityl ether | Trifluoroacetic Acid (TFA) | CH2Cl2 | 0.5 h | 95 | [1] |

| 5'-O-Trityluridine | 80% Acetic Acid | H2O | 48 h | ~100 | [1] |

| 5'-O-Monomethoxytrityluridine | 80% Acetic Acid | H2O | 2 h | ~100 | [1] |

| 5'-O-Dimethoxytrityluridine | 80% Acetic Acid | H2O | 15 min | ~100 | [1] |

Experimental Protocols

General Procedure for the Tritylation of a Primary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Caption: Experimental workflow for the tritylation of a primary alcohol.

Detailed Methodology:

-

To a solution of the primary alcohol (1.0 equiv) and 4-(dimethylamino)pyridine (0.1 equiv) in anhydrous pyridine (0.2 M) under an inert atmosphere (N2 or Ar), is added trityl chloride (1.1 equiv) portion-wise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of methanol.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water, saturated aqueous NaHCO3, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired trityl ether.

General Procedure for the Deprotection of a Trityl Ether

This protocol provides a general method for acid-catalyzed deprotection. The choice of acid and reaction time will depend on the lability of the trityl group and the presence of other acid-sensitive functionalities.

Detailed Methodology:

-

The trityl-protected alcohol (1.0 equiv) is dissolved in a suitable solvent (e.g., dichloromethane or a mixture of acetic acid and water).

-

The deprotection reagent (e.g., trifluoroacetic acid, formic acid, or aqueous acetic acid) is added at 0 °C or room temperature.

-

The reaction is stirred and monitored by TLC until the starting material is consumed.

-

The reaction mixture is carefully neutralized with a base (e.g., saturated aqueous NaHCO3).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the deprotected alcohol.

Applications in Drug Development and Complex Synthesis

The trityl group has found widespread application in the synthesis of complex molecules, particularly in nucleoside and carbohydrate chemistry, which are critical areas in drug development.[1][3]

-

Nucleoside Chemistry: In the synthesis of oligonucleotides, the 5'-primary hydroxyl group of the ribose or deoxyribose sugar is selectively protected with a dimethoxytrityl (DMT) group.[3] The DMT group's increased acid lability allows for its removal under very mild conditions, which is crucial for the stability of the final oligonucleotide product.

-

Carbohydrate Chemistry: The selective protection of primary hydroxyl groups in poly-hydroxylated carbohydrates is a common challenge. The steric bulk of the trityl group enables the preferential protection of the C6 hydroxyl group in pyranoses, allowing for further functionalization of the secondary hydroxyls.[1]

-

Peptide Synthesis: While less common for the protection of the C-terminal carboxylic acid, the trityl group can be used to protect the side chains of certain amino acids, such as the thiol group of cysteine and the imidazole of histidine.[4]

Conclusion

The trityl group remains a powerful and versatile tool in the synthetic chemist's repertoire. Its well-defined mechanism, predictable selectivity, and tunable lability make it an excellent choice for the protection of primary alcohols in a variety of synthetic contexts. For researchers and professionals in drug development, a thorough understanding of the principles and practicalities of trityl group chemistry is essential for the efficient and successful synthesis of complex, biologically active molecules. The data and protocols presented in this guide provide a solid foundation for the effective implementation of this important protecting group strategy.

References

An In-depth Technical Guide to the Stereochemistry of 4-(Trityloxy)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 4-(trityloxy)butan-2-ol, a chiral building block with significant potential in asymmetric synthesis. This document outlines the fundamental stereochemical properties, potential synthetic routes to its enantiomers, and analytical methodologies for their characterization.

Introduction to the Stereochemistry of this compound

This compound possesses a single stereocenter at the C-2 position, giving rise to two enantiomers: (R)-4-(trityloxy)butan-2-ol and (S)-4-(trityloxy)butan-2-ol. The bulky trityl (triphenylmethyl) protecting group on the primary alcohol at C-4 enhances the lipophilicity of the molecule and can influence the stereochemical outcome of reactions at the C-2 hydroxyl group. The separation and characterization of these enantiomers are crucial for their application in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.

Synthesis of Enantiomerically Enriched this compound

The preparation of enantiomerically pure or enriched this compound can be approached through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

2.1. Asymmetric Synthesis

The enantioselective reduction of the corresponding ketone, 4-(trityloxy)butan-2-one, is a promising route. This can be achieved using various chiral reducing agents or catalytic systems.

2.2. Kinetic Resolution of Racemic this compound

A highly effective and widely used method for resolving racemic alcohols is lipase-catalyzed kinetic resolution. This enzymatic method offers high enantioselectivity under mild reaction conditions. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (lipase PS-C), can selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer from the acylated product.

Data Presentation: Physicochemical and Chromatographic Properties

While specific experimental data for the individual enantiomers of this compound is not extensively published, the following tables present expected data based on analogous compounds and general principles. These tables are intended to serve as a template for organizing experimental results.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (R)-4-(Trityloxy)butan-2-ol | (S)-4-(Trityloxy)butan-2-ol |

| Molecular Formula | C₂₃H₂₄O₂ | C₂₃H₂₄O₂ |

| Molecular Weight | 344.44 g/mol | 344.44 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Specific Rotation [α]D | Data not available | Data not available |

Table 2: Chiral High-Performance Liquid Chromatography (HPLC) Data

| Parameter | (R)-4-(Trityloxy)butan-2-ol | (S)-4-(Trityloxy)butan-2-ol |

| Chiral Stationary Phase | e.g., Chiralcel OD-H | e.g., Chiralcel OD-H |

| Mobile Phase | e.g., Hexane/Isopropanol | e.g., Hexane/Isopropanol |

| Flow Rate | e.g., 1.0 mL/min | e.g., 1.0 mL/min |

| Retention Time (tR) | Data not available | Data not available |

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis and analysis of the stereoisomers of this compound, based on established methodologies for similar compounds.

4.1. Synthesis of Racemic this compound

This protocol describes the protection of the primary hydroxyl group of 1,3-butanediol.

Materials:

-

1,3-Butanediol

-

Trityl chloride (TrCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1,3-butanediol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield racemic this compound.

4.2. Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol describes a typical procedure for enzymatic resolution.

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Novozym® 435)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene or THF)

-

Silica gel for column chromatography

Procedure:

-

Dissolve racemic this compound (1.0 eq) in the anhydrous organic solvent.

-

Add the immobilized lipase (e.g., 50-100 mg per mmol of substrate).

-

Add the acyl donor (e.g., 0.6 eq of vinyl acetate for ~50% conversion).

-

Stir the mixture at a constant temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

When the desired conversion (ideally close to 50%) is reached, filter off the lipase.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol enantiomer from the ester by silica gel column chromatography.

-

The ester can be hydrolyzed back to the other alcohol enantiomer if desired.

4.3. Chiral HPLC Analysis

This protocol outlines a general method for the enantiomeric separation.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Chiral column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H)

-

UV detector

Procedure:

-

Prepare a standard solution of the racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase (e.g., a mixture of hexane and isopropanol) at a constant flow rate.

-

Inject the sample onto the column.

-

Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 254 nm).

-

The two enantiomers should elute as separate peaks.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualization of Methodologies

Logical Workflow for Enantiomer Separation and Analysis

Caption: Workflow for the resolution and analysis of this compound enantiomers.

Conceptual Signaling Pathway for Asymmetric Induction

This diagram illustrates the general principle of how a chiral catalyst or reagent can induce stereoselectivity in the synthesis of one enantiomer over the other.

Caption: General pathway for the asymmetric synthesis of this compound.

An In-Depth Technical Guide to the Discovery and History of Trityl-Protected Butanols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trityl (triphenylmethyl) group is a cornerstone of protecting group chemistry, prized for its steric bulk and acid lability, which allows for the selective protection of primary alcohols. This technical guide delves into the history, synthesis, and characterization of trityl-protected butanols, providing a comprehensive resource for researchers in organic synthesis and drug development. Detailed experimental protocols for the protection of n-butanol, sec-butanol, and isobutanol, and the deprotection of their corresponding trityl ethers are presented. Quantitative data on reaction yields and physical properties are summarized for comparative analysis. Furthermore, this guide illustrates key reaction mechanisms and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Discovery and Historical Context

The strategic use of protecting groups is a fundamental concept in modern organic synthesis, enabling complex molecular transformations. The triphenylmethyl (trityl) group, introduced in the early 20th century, has emerged as a vital tool for the temporary masking of hydroxyl, amino, and thiol functionalities.

The pioneering work on the synthesis of trityl ethers of simple aliphatic alcohols can be traced back to the mid-20th century. A notable contribution in this area is the 1950 dissertation by Henry Jeffay from the University of Wisconsin-Madison, which describes the synthesis of several trityl ethers, including "butyl trityl ether." This early work laid the groundwork for the broader application of the trityl protecting group in organic synthesis. The classical method for the formation of trityl ethers involves the reaction of an alcohol with trityl chloride in the presence of a base, typically pyridine, to neutralize the hydrochloric acid byproduct.

The bulky nature of the trityl group imparts a high degree of selectivity for the protection of sterically unhindered primary alcohols over more hindered secondary and tertiary alcohols. This selectivity has been a key driver in its widespread adoption, particularly in the complex syntheses of carbohydrates and nucleosides where selective protection of primary hydroxyls is often a critical step.

Over the years, numerous advancements in tritylation methods have been developed to improve yields, reduce reaction times, and enhance selectivity. These include the use of silver salts to facilitate the formation of the trityl cation, and more recently, the use of Lewis acids and in situ generation of highly reactive tritylating agents.

Synthesis of Trityl-Protected Butanols

The synthesis of trityl-protected butanols serves as an excellent case study for demonstrating the principles of trityl protection chemistry, particularly the steric hindrance effects that govern the reactivity of the different butanol isomers.

Reaction Mechanism

The tritylation of an alcohol with trityl chloride proceeds through a nucleophilic substitution reaction. The generally accepted mechanism is an SN1-type pathway, involving the formation of a stabilized trityl cation intermediate. The bulky phenyl groups of the trityl chloride facilitate the departure of the chloride ion to form a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form the protonated ether, which is subsequently deprotonated by a base (e.g., pyridine) to yield the final trityl ether.

Navigating the Synthesis and Procurement of 4-(Trityloxy)butan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability: A Landscape of Custom Synthesis

A thorough search of commercial chemical databases reveals that 4-(Trityloxy)butan-2-ol is not offered as a stock item by major chemical suppliers. Its procurement, therefore, necessitates a custom synthesis approach. Researchers and drug development professionals will need to engage with contract research organizations (CROs) or specialized chemical synthesis companies to obtain this compound.

Several companies specialize in the custom synthesis of complex organic molecules and are potential partners for the production of this compound. The selection of a suitable supplier should be based on factors such as expertise in protecting group chemistry, production scale capabilities, and project timelines.

Table 1: Potential Custom Synthesis Suppliers

| Supplier Category | Key Characteristics |

| Contract Research Organizations (CROs) | Offer a broad range of chemistry services including custom synthesis, process development, and scale-up. Often have extensive experience with complex multi-step syntheses. |

| Specialized Chemical Synthesis Companies | Focus on the production of specific classes of molecules or particular reaction types. May offer more targeted expertise in tritylation and other protection chemistries. |

| Academic Core Facilities | Some universities have core facilities that provide synthesis services to internal and external researchers. These can be a cost-effective option for smaller quantities. |

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the selective protection of the primary hydroxyl group of 1,3-butanediol with a trityl group. The steric bulk of the trityl group favors its reaction with the less hindered primary alcohol over the secondary alcohol.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Selective Tritylation of 1,3-Butanediol

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

-

1,3-Butanediol

-

Trityl chloride (TrCl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,3-butanediol (1.0 eq) in anhydrous pyridine.

-

Addition of Trityl Chloride: To the stirred solution, add trityl chloride (1.05 eq) portion-wise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically stirred at room temperature for 12-24 hours.

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired this compound.

Table 2: Summary of Reagents and Conditions

| Reagent/Condition | Purpose | Typical Quantity/Setting |

| 1,3-Butanediol | Starting material | 1.0 equivalent |

| Trityl Chloride | Protecting group source | 1.05 - 1.2 equivalents |

| Anhydrous Pyridine | Solvent and acid scavenger | Sufficient to dissolve reactants |

| Temperature | Reaction condition | Room temperature |

| Reaction Time | Duration of reaction | 12 - 24 hours (monitor by TLC) |

| Purification | Isolation of pure product | Flash column chromatography |

Logical Workflow for Procurement and Synthesis

The process of obtaining this compound for research purposes follows a logical sequence of steps, from initial sourcing to final product characterization.

Caption: Procurement workflow for this compound.

Conclusion

While this compound is not a readily available chemical, it can be obtained through custom synthesis. The selective tritylation of the primary hydroxyl group of 1,3-butanediol represents a viable and straightforward synthetic strategy. Researchers and drug development professionals should engage with reputable custom synthesis providers to procure this valuable intermediate for their research and development needs. Careful consideration of the experimental protocol and purification methods will be crucial to obtaining the desired compound in high purity.

The Trityl Protecting Group: A Comprehensive Guide for Organic Synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of trityl and its derivatives as protecting groups in modern organic synthesis.

The triphenylmethyl (trityl, Tr) group is a sterically bulky and acid-labile protecting group widely employed in organic synthesis to temporarily mask reactive functional groups, particularly primary alcohols. Its derivatives, such as the 4-methoxytrityl (MMT), 4,4'-dimethoxytrityl (DMT), and 4,4',4"-trimethoxytrityl (TMT), offer a tunable range of acid lability, allowing for selective deprotection in the presence of other acid-sensitive moieties. This guide provides a detailed overview of the core principles of trityl-based protection, including mechanisms, experimental protocols, and applications in complex molecular synthesis.

Core Concepts and Mechanism

The trityl group is typically introduced by reacting an alcohol, amine, or thiol with trityl chloride (TrCl) in the presence of a base like pyridine.[1] The significant steric hindrance of the trityl group generally leads to selective protection of primary alcohols over secondary and tertiary alcohols.[1][2] The protection mechanism proceeds via an SN1 pathway, involving the formation of the highly stable trityl cation.[1]

Deprotection is achieved under acidic conditions, which can range from mild acids like acetic or formic acid to stronger acids such as trifluoroacetic acid (TFA).[1] The mechanism of deprotection also involves the formation of the resonance-stabilized trityl cation, which is a key feature of this protecting group.[1] Lewis acids, such as BF3·OEt2, can also be employed for deprotection.[1]

The electronic properties of substituents on the phenyl rings significantly influence the stability of the corresponding trityl cation and, consequently, the lability of the protecting group. Electron-donating groups, such as methoxy groups, stabilize the carbocation, making the protecting group more susceptible to acidic cleavage.[1][3] This principle allows for a range of acid sensitivities among the different trityl derivatives.

Quantitative Data on Trityl Group Lability

The acid lability of trityl and its methoxy-substituted derivatives follows a clear trend, which is critical for orthogonal protection strategies in multi-step synthesis. The relative rates of cleavage can be quantitatively compared, providing a basis for selective deprotection.

| Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage (approx.) | Typical Deprotection Conditions |

| Trityl | Tr | 1 | 80% Acetic Acid or mild TFA |

| 4-Methoxytrityl | MMT | 10 | 1% TFA in DCM[4] |

| 4,4'-Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% Dichloroacetic acid in DCM) |

| 4,4',4"-Trimethoxytrityl | TMT | 1000 | Extremely mild acid conditions |

Note: Relative rates are approximate and can vary depending on the substrate and reaction conditions.

The MMT group is significantly more acid-sensitive than the parent trityl group; it can be completely removed with 1% TFA in dichloromethane, under which conditions only 4-5% of a trityl group is cleaved.[4] This orthogonality is frequently exploited in peptide and oligonucleotide synthesis.[4][5]

Experimental Protocols

General Procedure for Tritylation of a Primary Alcohol

This protocol is a general guideline for the protection of a primary alcohol using trityl chloride.

Materials:

-

Primary alcohol (1.0 mmol)

-

Trityl chloride (TrCl) (1.1 mmol)

-

Dry pyridine (5 mL)

-

4-(Dimethylamino)pyridine (DMAP) (0.05 mmol, optional catalyst)

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary alcohol in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add trityl chloride and DMAP (if used) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the trityl ether.

General Procedure for Acid-Catalyzed Detritylation

This protocol describes a general method for the removal of a trityl group using a Brønsted acid.

Materials:

-

Trityl-protected compound (1.0 mmol)

-

Trifluoroacetic acid (TFA) or Formic acid

-

Scavenger (e.g., triethylsilane or 2-methyl-2-butene, optional)

-

Dichloromethane (DCM) or Dioxane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the trityl-protected compound in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add the acidic reagent (e.g., a solution of TFA in DCM) dropwise. If a scavenger is used to trap the trityl cation, it should be added prior to the acid.[1]

-

Stir the reaction at 0°C or room temperature and monitor its progress by TLC.

-

Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography. The byproduct, triphenylmethanol, is often insoluble in certain solvents and can sometimes be removed by filtration.[1]

Applications in Synthesis

Trityl protecting groups are indispensable in various areas of organic synthesis, including:

-

Nucleoside and Oligonucleotide Synthesis: The DMT group is the standard protecting group for the 5'-hydroxyl of nucleosides in solid-phase oligonucleotide synthesis.[6][7] Its lability to mild acid allows for its removal at each coupling cycle without affecting other protecting groups.[7]

-

Carbohydrate Chemistry: The steric bulk of the trityl group enables the selective protection of primary hydroxyl groups in carbohydrates, facilitating regioselective modifications of these complex molecules.[1][8]

-

Peptide Synthesis: Trityl and its derivatives are used to protect the side chains of amino acids such as cysteine, histidine, asparagine, and glutamine.[9][10] The MMT group, for instance, is a versatile protecting group for the cysteine thiol, allowing for selective deprotection and disulfide bond formation.[4][5]

Visualizing Workflows and Mechanisms

Trityl Protection and Deprotection Cycle

The following diagram illustrates the general cycle of protection of a primary alcohol with a trityl group and its subsequent removal.

Caption: General workflow for the protection and deprotection of an alcohol using a trityl group.

Relative Acid Lability of Trityl Derivatives

This diagram shows the increasing acid lability of common trityl-based protecting groups.

Caption: Trend of increasing acid lability among trityl and its methoxy derivatives.

Workflow in Solid-Phase Peptide Synthesis (SPPS)

The use of a side-chain trityl protecting group in Fmoc-based SPPS is depicted below.

Caption: A simplified workflow for Fmoc-based solid-phase peptide synthesis.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 4. cblpatras.gr [cblpatras.gr]

- 5. nbinno.com [nbinno.com]

- 6. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. nbinno.com [nbinno.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to the Stability of 4-(Trityloxy)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 4-(Trityloxy)butan-2-ol under various stress conditions. Understanding the stability profile of this molecule is crucial for its handling, storage, and application in research and drug development, particularly in contexts where it may be used as a protected intermediate. This document outlines its expected behavior under acidic, basic, oxidative, thermal, and photolytic stress, and provides detailed, illustrative experimental protocols for stability assessment.

Chemical Structure and General Stability

This compound possesses two key functional groups that dictate its stability: a trityl ether and a secondary alcohol. The trityl (triphenylmethyl) group is a bulky protecting group for the primary alcohol at the 4-position, known for its sensitivity to acidic conditions. The secondary alcohol at the 2-position is generally more stable but can be susceptible to oxidation. Overall, the molecule is expected to be relatively stable under neutral and basic conditions at ambient temperature but will likely degrade in the presence of acids or strong oxidizing agents.

Predicted Stability under Stress Conditions

Based on the chemical nature of its functional groups, the stability of this compound under various stress conditions is predicted as follows:

-

Acidic Conditions: The trityl ether linkage is highly susceptible to cleavage under acidic conditions. This deprotection reaction is typically rapid and proceeds via a stable trityl cation intermediate. The primary degradation products are expected to be triphenylmethanol and butane-1,3-diol.

-

Basic Conditions: The molecule is expected to be relatively stable under basic conditions. The ether and alcohol functional groups are generally not labile to base-catalyzed hydrolysis at moderate temperatures.

-

Oxidative Conditions: The secondary alcohol is a potential site for oxidation, which could lead to the formation of the corresponding ketone, 4-(trityloxy)butan-2-one. The trityl group itself is generally resistant to mild oxidation.

-

Thermal Conditions: In the absence of other stressors, this compound is expected to have good thermal stability at temperatures typically used for pharmaceutical processing and storage.

-

Photolytic Conditions: While the trityl group can be cleaved under certain photolytic conditions, particularly with photosensitizers, the molecule is expected to be reasonably stable to light under normal storage conditions.

Quantitative Data Summary

The following table summarizes the anticipated quantitative data from forced degradation studies on this compound. These values are illustrative and represent expected outcomes based on the known chemistry of trityl ethers.

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Expected Degradation (%) | Major Degradation Products |

| Acidic | 0.1 M HCl in 50% Acetonitrile/Water | 2 | 25 | > 90% | Triphenylmethanol, Butane-1,3-diol |

| Basic | 0.1 M NaOH in 50% Acetonitrile/Water | 24 | 60 | < 5% | No major products detected |

| Oxidative | 3% H₂O₂ in 50% Acetonitrile/Water | 24 | 25 | 10-20% | 4-(Trityloxy)butan-2-one |

| Thermal | Solid State | 48 | 80 | < 2% | No major products detected |

| Photolytic | 1.2 million lux hours | - | 25 | < 5% | No major products detected |

Experimental Protocols

A detailed experimental protocol for conducting forced degradation studies on this compound is provided below. This protocol is designed to be a starting point and can be adapted based on specific laboratory capabilities and regulatory requirements.

4.1. Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade).

-

Instrumentation: HPLC system with a UV detector, photodiode array detector, or mass spectrometer; pH meter; calibrated oven; photostability chamber.

4.2. Preparation of Stock and Sample Solutions

-

Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Sample Solutions: For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of 0.1 mg/mL. The final solvent composition should be approximately 50:50 acetonitrile:aqueous stressor to ensure solubility.

4.3. Forced Degradation Conditions

-

Acidic Hydrolysis: Mix equal volumes of the 0.2 mg/mL stock solution in acetonitrile and 0.2 M HCl. Keep the solution at room temperature (25 °C) for 2 hours. At appropriate time intervals (e.g., 0, 0.5, 1, and 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

-

Basic Hydrolysis: Mix equal volumes of the 0.2 mg/mL stock solution in acetonitrile and 0.2 M NaOH. Keep the solution at 60 °C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute with mobile phase for HPLC analysis.

-

Oxidative Degradation: Mix equal volumes of the 0.2 mg/mL stock solution in acetonitrile and 6% H₂O₂. Keep the solution at room temperature for 24 hours. At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

-

Thermal Degradation: Place a known amount of solid this compound in a calibrated oven at 80 °C for 48 hours. After the exposure, dissolve the sample in acetonitrile to the target concentration for HPLC analysis.

-

Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in acetonitrile) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light. Analyze the samples by HPLC after exposure.

4.4. HPLC Method for Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile (A) and Water (B). Start with 50% A, increase to 90% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Visualizations

5.1. Proposed Acidic Degradation Pathway

The following diagram illustrates the proposed degradation pathway of this compound under acidic conditions, which is the most significant degradation route.

5.2. Experimental Workflow for Forced Degradation Studies

This diagram outlines the logical workflow for conducting a comprehensive forced degradation study.

Conclusion

This technical guide provides a thorough, albeit predictive, analysis of the stability of this compound. The primary degradation pathway is anticipated to be acid-catalyzed hydrolysis of the trityl ether. The molecule is expected to show good stability under basic, thermal, and photolytic conditions, with some susceptibility to oxidation at the secondary alcohol position. The provided experimental protocols and analytical methods offer a robust framework for initiating formal stability and forced degradation studies. For drug development professionals, this information is critical for formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any product containing this molecule or its derivatives.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Trityloxy)butan-2-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Trityloxy)butan-2-ol is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules where selective protection of a primary alcohol is required. The trityl (triphenylmethyl) group serves as a bulky protecting group for the primary hydroxyl function, leaving the secondary hydroxyl group available for further chemical transformations. This protocol details the regioselective synthesis of this compound from 1,3-butanediol. The bulky nature of the trityl group sterically hinders its reaction with the secondary alcohol, leading to preferential protection of the primary alcohol.[1][2]

Data Presentation

| Parameter | Value | Notes |

| Starting Material | 1,3-Butanediol | --- |

| Reagents | Trityl chloride (TrCl), Pyridine, 4-Dimethylaminopyridine (DMAP) | --- |

| Product | This compound | --- |

| Molar Ratio | 1,3-Butanediol : Trityl chloride : DMAP | 1 : 1.05 : 0.05 |

| Solvent | Pyridine | Acts as both solvent and base. |

| Reaction Temperature | Room Temperature | Mild reaction conditions. |

| Reaction Time | 12-24 hours | Monitored by TLC. |

| Purification | Column Chromatography | Silica gel, with a suitable eluent system (e.g., hexane/ethyl acetate). |

| Expected Yield | 70-85% | Varies based on reaction scale and purification efficiency. |

Experimental Protocol

1. Materials and Reagents:

-

1,3-Butanediol (1.0 eq)

-

Trityl chloride (1.05 eq)

-

Pyridine (anhydrous)

-

4-Dimethylaminopyridine (DMAP, catalytic amount, ~0.05 eq)

-

Dichloromethane (DCM, for workup)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

2. Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,3-butanediol.

-

Dissolve the 1,3-butanediol in anhydrous pyridine.

-

Add the catalytic amount of DMAP to the solution.

-

In a separate flask, dissolve trityl chloride in a minimal amount of anhydrous pyridine.

3. Reaction Procedure:

-

Slowly add the trityl chloride solution to the stirred solution of 1,3-butanediol and DMAP at room temperature under a nitrogen atmosphere. The reaction proceeds via an SN1 mechanism through a stable trityl cation intermediate.[1]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The product, this compound, should have a higher Rf value than the starting diol.

4. Workup and Purification:

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

5. Characterization:

The structure and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 4-(Trityloxy)butan-2-ol in Multi-Step Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(Trityloxy)butan-2-ol as a versatile chiral building block in the multi-step synthesis of complex organic molecules, particularly fragments of polyketide natural products. The trityl protecting group offers robust protection of the primary hydroxyl group, allowing for selective manipulation of the secondary alcohol.

Application: Stereoselective Synthesis of a C1-C7 Polyketide Fragment

This application note details a multi-step synthesis of a C1-C7 fragment of a hypothetical polyketide, starting from (R)-4-(Trityloxy)butan-2-ol. This fragment incorporates a 1,3-diol motif, a common structural feature in many biologically active natural products.

Synthetic Strategy

The overall synthetic strategy involves the protection of the secondary alcohol of (R)-4-(Trityloxy)butan-2-ol, followed by deprotection of the primary trityl ether and subsequent oxidation to an aldehyde. A Wittig reaction is then employed to extend the carbon chain, followed by deprotection to yield the final C1-C7 fragment.

Caption: Overall synthetic workflow for the C1-C7 polyketide fragment.

Experimental Protocols and Data

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| 1 | Protection of Secondary Alcohol | TBDMSCl, Imidazole, DMF, 0 °C to rt, 12 h | (R)-2-(tert-Butyldimethylsilyloxy)-4-(trityloxy)butane | 95 | >98 |

| 2 | Deprotection of Trityl Ether | 80% Acetic Acid, rt, 16 h | (R)-4-(tert-Butyldimethylsilyloxy)butan-1-ol | 92 | >98 |

| 3 | Oxidation to Aldehyde | DMP, CH₂Cl₂, rt, 2 h | (R)-4-(tert-Butyldimethylsilyloxy)butanal | 88 | >97 |

| 4 | Wittig Olefination | (Carbethoxymethylene)triphenylphosphorane, Toluene, 110 °C, 12 h | (R,E)-Ethyl 6-(tert-butyldimethylsilyloxy)hept-2-enoate | 85 | >95 |

| 5 | Deprotection of Silyl Ether | TBAF, THF, rt, 4 h | (R,E)-Ethyl 6-hydroxyhept-2-enoate | 90 | >98 |

Detailed Experimental Protocols

Step 1: (R)-2-(tert-Butyldimethylsilyloxy)-4-(trityloxy)butane

-

To a solution of (R)-4-(Trityloxy)butan-2-ol (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C under an argon atmosphere, is added imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (Silica gel, 5% EtOAc in hexanes) to afford the desired product as a colorless oil.

Step 2: (R)-4-(tert-Butyldimethylsilyloxy)butan-1-ol

-

The trityl-protected ether from Step 1 (1.0 eq) is dissolved in 80% aqueous acetic acid (0.2 M).

-

The mixture is stirred at room temperature for 16 hours.

-

The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (3 x 20 mL).

-

The crude product is purified by flash column chromatography (Silica gel, 20% EtOAc in hexanes) to yield the primary alcohol as a colorless oil.

Step 3: (R)-4-(tert-Butyldimethylsilyloxy)butanal

-

To a solution of the alcohol from Step 2 (1.0 eq) in anhydrous CH₂Cl₂ (0.3 M) at room temperature is added Dess-Martin periodinane (DMP, 1.2 eq) in one portion.

-

The reaction mixture is stirred for 2 hours.

-

The reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solution.

-

The mixture is stirred vigorously for 30 minutes until both layers are clear.

-

The aqueous layer is extracted with CH₂Cl₂ (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to give the crude aldehyde, which is used in the next step without further purification.

Step 4: (R,E)-Ethyl 6-(tert-butyldimethylsilyloxy)hept-2-enoate

-

A solution of the crude aldehyde from Step 3 (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in toluene (0.4 M) is heated to 110 °C and stirred for 12 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is triturated with hexanes, and the precipitated triphenylphosphine oxide is removed by filtration.

-

The filtrate is concentrated, and the crude product is purified by flash column chromatography (Silica gel, 10% EtOAc in hexanes) to afford the α,β-unsaturated ester as a colorless oil.

Step 5: (R,E)-Ethyl 6-hydroxyhept-2-enoate (C1-C7 Polyketide Fragment)

-

To a solution of the silyl ether from Step 4 (1.0 eq) in THF (0.2 M) at room temperature is added tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq).

-

The reaction mixture is stirred for 4 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (3 x 40 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (Silica gel, 30% EtOAc in hexanes) to yield the final C1-C7 fragment as a colorless oil.

Signaling Pathway and Logical Relationship Diagrams

Experimental procedure for trityl protection of butan-2-ol

Application Note: Trityl Protection of Butan-2-ol

Introduction

The protection of hydroxyl groups is a crucial strategy in multi-step organic synthesis to prevent unwanted side reactions. The triphenylmethyl (trityl) group is a valuable protecting group for alcohols due to its steric bulk and its stability under basic and neutral conditions.[1] A key advantage of the trityl group is its facile removal under mild acidic conditions.[1] While trityl groups are often used for the selective protection of primary alcohols due to steric hindrance, they can also be effectively applied to secondary alcohols such as butan-2-ol, albeit sometimes with slower reaction kinetics.[2] This application note provides a detailed experimental protocol for the trityl protection of butan-2-ol.

Reaction Principle

The tritylation of an alcohol typically proceeds via an SN1-type mechanism.[3] The reaction is commonly carried out using trityl chloride in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct.[2][4] The use of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[2]

Experimental Protocol

Materials:

-

Butan-2-ol

-

Trityl chloride (TrCl)

-

Pyridine, anhydrous

-

4-Dimethylaminopyridine (DMAP), catalyst

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of butan-2-ol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) and anhydrous pyridine (2.0 mmol, 2.0 equiv) under an inert atmosphere (e.g., nitrogen or argon), add trityl chloride (1.2 mmol, 1.2 equiv).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 mmol, 0.05 equiv).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(trityloxy)butane.

Data Summary

| Reagent/Parameter | Quantity/Value | Molar Ratio |

| Butan-2-ol | 1.0 mmol | 1.0 equiv |

| Trityl chloride | 1.2 mmol | 1.2 equiv |

| Pyridine | 2.0 mmol | 2.0 equiv |

| DMAP | 0.05 mmol | 0.05 equiv |

| Dichloromethane | 10 mL | - |

| Reaction Time | 12-24 hours | - |

| Temperature | Room Temperature | - |

| Expected Yield | 80-90% | - |

Experimental Workflow

References

Application Notes and Protocols: Deprotection of 4-(Trityloxy)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the acidic deprotection of 4-(Trityloxy)butan-2-ol to yield butan-1,3-diol. The trityl (triphenylmethyl) protecting group is a bulky ether linkage commonly used to protect primary alcohols. Its removal is typically achieved under acidic conditions, leveraging the stability of the resulting triphenylmethyl cation. This document outlines various reaction conditions and provides detailed experimental protocols for this transformation.

Introduction

The deprotection of this compound is a crucial step in synthetic pathways where the primary hydroxyl group requires temporary masking. The choice of deprotection conditions is critical to ensure high yield and purity of the desired butan-1,3-diol, while minimizing potential side reactions. The most common method for trityl ether cleavage is acid-catalyzed hydrolysis. The reaction proceeds via protonation of the ether oxygen, followed by the departure of the stable triphenylmethyl carbocation. This cation is then quenched by a nucleophile, typically water or the conjugate base of the acid used.

This application note explores the use of three common Brønsted acids for this deprotection: formic acid, acetic acid, and trifluoroacetic acid (TFA). Each acid offers a different level of reactivity, allowing for optimization based on the substrate's sensitivity and the desired reaction rate.

Reaction Conditions at a Glance

A summary of typical reaction conditions for the deprotection of trityl ethers on primary alcohols is presented below. These conditions can be adapted for this compound.

| Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 80% Acetic Acid (aq) | Acetic Acid / Water | 25 - 80 | 16 - 48 | 85 - 95 |

| 97% Formic Acid | Formic Acid | 0 - 25 | 0.1 - 2 | 90 - 98 |

| 1-5% Trifluoroacetic Acid | Dichloromethane or Acetonitrile/Water | 0 - 25 | 0.5 - 3 | >90 |

Note: Reaction times and yields are estimates based on deprotection of similar primary trityl ethers and may require optimization for this compound.

Experimental Protocols

Detailed methodologies for the deprotection of this compound using different acidic reagents are provided below.

Protocol 1: Deprotection using 80% Acetic Acid

This protocol utilizes a milder acidic condition, which can be beneficial if other acid-sensitive functional groups are present in the molecule.

Materials:

-

This compound

-

80% Acetic Acid in water (v/v)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in 80% aqueous acetic acid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 16-48 hours). For faster reaction, the temperature can be elevated to 50-80°C.

-

Work-up: a. Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product contains butan-1,3-diol and the byproduct, triphenylmethanol. a. To remove the bulk of the triphenylmethanol, which is poorly soluble in non-polar solvents, triturate the crude solid with cold hexane or petroleum ether and filter. b. The filtrate containing the more polar butan-1,3-diol can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.

Protocol 2: Deprotection using Formic Acid

Formic acid is a stronger acid than acetic acid and typically allows for faster deprotection at room temperature.

Materials:

-

This compound

-

97% Formic Acid

-

Dioxane

-

Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, treat this compound with cold (0°C) 97% formic acid.

-

Reaction: Stir the mixture at 0°C for a short period (e.g., 3 minutes) and then allow it to warm to room temperature. The reaction is typically rapid and should be monitored closely by TLC.

-

Work-up: a. Upon completion, remove the formic acid under reduced pressure using an oil pump. b. To the resulting residue, add dioxane and evaporate under reduced pressure. Repeat this step with ethanol and then diethyl ether to azeotropically remove any remaining formic acid. c. The residue will contain butan-1,3-diol and triphenylmethanol.

-

Purification: a. Add warm deionized water to the residue. Triphenylmethanol is insoluble in water and will precipitate. b. Filter the mixture to remove the solid triphenylmethanol. c. Evaporate the aqueous filtrate under reduced pressure to obtain the crude butan-1,3-diol. d. Further purification can be achieved by silica gel column chromatography if necessary.

Protocol 3: Deprotection using Trifluoroacetic Acid (TFA) on Silica Gel

This method offers a streamlined approach where deprotection and initial purification are combined in a single step.

Materials:

-

This compound

-

Silica gel

-

Hexane

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic Acid (TFA)

-

Triethylamine (Et₃N)

Procedure:

-

Column Preparation: Prepare a flash chromatography column with silica gel slurried in hexane.

-

Loading and Deprotection: a. Dissolve the crude this compound in a minimal amount of dichloromethane. b. At the top of the silica gel column, add a small layer of silica gel that has been pre-treated with 1% TFA in hexane. c. Carefully load the solution of the trityl ether onto the column.

-

Elution and Purification: a. Elute the column with a gradient of hexane and ethyl acetate. The less polar triphenylmethanol and any unreacted starting material will elute first. b. The desired butan-1,3-diol, being more polar, will be retained on the column longer. c. To elute the product, a more polar solvent system, such as dichloromethane/methanol, may be required. d. It is advisable to have a layer of silica gel treated with 1% triethylamine at the bottom of the column to neutralize the acid as the product elutes, especially if the product is acid-sensitive.

-

Product Isolation: Collect the fractions containing the product (monitor by TLC) and evaporate the solvent under reduced pressure to yield the purified butan-1,3-diol.

Visualizing the Workflow

The following diagrams illustrate the key steps in the deprotection and purification processes.

Application Notes and Protocols: The Use of 4-(Trityloxy)butan-2-ol in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of 4-(Trityloxy)butan-2-ol in carbohydrate chemistry is not widely documented in publicly available literature. The following application notes and protocols are presented as a hypothetical use-case based on established principles of carbohydrate synthesis and the known reactivity of its constituent functional groups.

Introduction